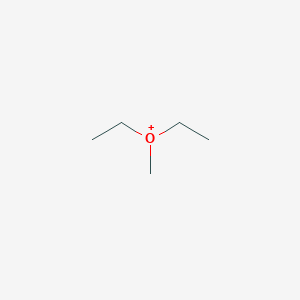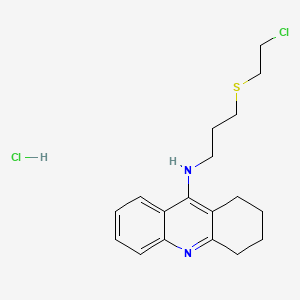
9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride is a chemical compound with the molecular formula C18-H23-Cl-N2-S.Cl-H and a molecular weight of 371.40 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride involves several steps. The primary synthetic route includes the reaction of 9-acridinamine with 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)amine under specific conditions . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride include:
- 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-((2-chloroethyl)thio)ethyl)-, hydrochloride
- N-[3-(2-chloroethylsulfanyl)propyl]-1,2,3,4-tetrahydroacridin-9-amine, hydrochloride
These compounds share similar structures but differ in the length and position of the substituent groups. The uniqueness of this compound lies in its specific substituent arrangement, which may confer distinct chemical and biological properties.
Properties
CAS No. |
38915-04-7 |
|---|---|
Molecular Formula |
C18H24Cl2N2S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[3-(2-chloroethylsulfanyl)propyl]-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H23ClN2S.ClH/c19-10-13-22-12-5-11-20-18-14-6-1-3-8-16(14)21-17-9-4-2-7-15(17)18;/h1,3,6,8H,2,4-5,7,9-13H2,(H,20,21);1H |
InChI Key |
WFMALSSWLZKJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCSCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
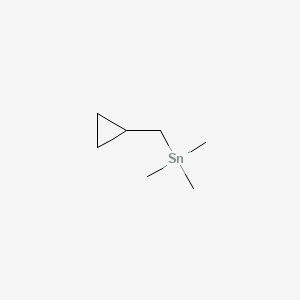
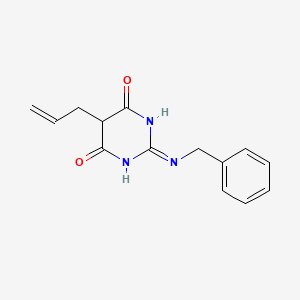
![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
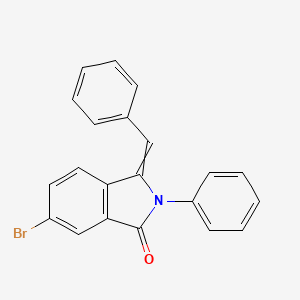
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
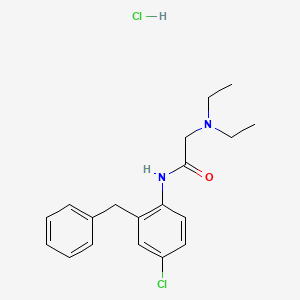

![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)

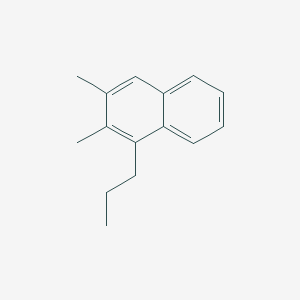

![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
